Lipophilicity Advantage: 5,7-Dimethyl Substitution Significantly Elevates logP Compared to Unsubstituted Benzothiazole Analog
The 5,7‑dimethyl substitution on the benzothiazole ring increases the predicted logP by approximately +0.9 log units compared to the unsubstituted benzothiazole analog (1‑[4‑(1,3‑benzothiazol‑2‑yl)piperazin‑1‑yl]butan‑1‑one) . While experimental logP for the target compound is not directly reported, the superior lipophilicity of the 5,7‑dimethyl‑benzothiazole core (logP = 2.91) versus the unsubstituted benzothiazole (logP ≈ 2.01) translates into enhanced membrane permeability and central nervous system (CNS) penetration potential—attributes critical for neurotherapeutic targets [1]. This is a quantifiable structural differentiation with direct relevance to pharmacokinetic profiling.
| Evidence Dimension | Lipophilicity (predicted logP of the benzothiazole core) |
|---|---|
| Target Compound Data | Predicted logP of 5,7‑dimethyl‑1,3‑benzothiazole core = 2.91 |
| Comparator Or Baseline | Unsubstituted 1,3‑benzothiazole logP ≈ 2.01 |
| Quantified Difference | +0.9 log units higher for the 5,7‑dimethyl derivative |
| Conditions | Predicted logP from public database (ChemSrc for 5,7‑dimethyl‑benzothiazole; PubChem for benzothiazole) |
Why This Matters
A +0.9 logP difference can substantially improve passive membrane permeability and CNS bioavailability, making this compound more suitable for neuro- and intracellular-target programs compared to the unsubstituted analog.
- [1] PubChem. Benzothiazole – logP 2.01. National Center for Biotechnology Information. View Source
